synthesis protocol for 10-(t-Boc-amino)-1-decylbromide
synthesis protocol for 10-(t-Boc-amino)-1-decylbromide
An In-depth Technical Guide to the Synthesis of 10-(t-Boc-amino)-1-decylbromide
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 10-(t-Boc-amino)-1-decylbromide, a valuable bifunctional molecule frequently employed as a chemical linker in drug development and materials science. We will delve into the strategic selection of the synthetic pathway, provide detailed, step-by-step experimental procedures, and explain the underlying chemical mechanisms that govern the transformation. This document is intended for researchers and professionals with a background in synthetic organic chemistry.
Strategic Approach: A Two-Step Synthesis
The synthesis of 10-(t-Boc-amino)-1-decylbromide is most efficiently achieved through a two-step process starting from the commercially available 10-amino-1-decanol.[1][2] This strategy hinges on two key transformations: the protection of the primary amine and the subsequent conversion of the primary alcohol to an alkyl bromide.
The core logic of this pathway is as follows:
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Amine Protection: The primary amine is significantly more nucleophilic than the primary alcohol and would interfere with the subsequent bromination step. Therefore, it must be "masked" with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the neutral to mildly basic conditions required for the bromination reaction, and its facile removal under acidic conditions.[3][4]
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Alcohol Bromination: Once the amine is protected, the terminal hydroxyl group can be selectively converted into a bromide. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is the method of choice for this transformation.[5][6][7] It proceeds under mild, neutral conditions, which is crucial to prevent the premature cleavage of the acid-labile Boc group.[5][6]
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthetic scheme.
Step 1: N-Boc Protection of 10-Amino-1-decanol
The first step involves the chemoselective protection of the primary amine of 10-amino-1-decanol to yield the intermediate, 10-(t-Boc-amino)-1-decanol.[8]
Mechanism and Rationale
The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide, to yield the stable carbamate product.[3] The use of a solvent like dichloromethane (CH₂Cl₂) is common, and while bases like triethylamine or DMAP can be used, the reaction often proceeds efficiently without an additional catalyst.[4][9][10]
Detailed Experimental Protocol
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 10-amino-1-decanol (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
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Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue can often be used directly in the next step. If purification is necessary, it can be achieved via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Reagent/Parameter | Molar Equiv. | Purpose | Typical Yield |
| 10-Amino-1-decanol | 1.0 | Starting Material | >95% |
| Di-tert-butyl dicarbonate | 1.1 | Boc Source | |
| Dichloromethane | - | Solvent | |
| Temperature | Room Temp. | Reaction Condition | |
| Time | 12-18 h | Reaction Duration |
Step 2: Bromination via the Appel Reaction
The second step converts the terminal alcohol of 10-(t-Boc-amino)-1-decanol into the desired alkyl bromide using the Appel reaction.
Mechanism and Rationale
The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides with inversion of configuration.[6][11] The mechanism begins with the reaction of triphenylphosphine (PPh₃), a soft nucleophile, with the electrophilic bromine of carbon tetrabromide (CBr₄). This forms a phosphonium salt intermediate, [Ph₃PBr]⁺CBr₃⁻.[7] The alcohol is then deprotonated by the tribromomethanide anion (CBr₃⁻) to form an alkoxide. This alkoxide attacks the electrophilic phosphorus atom, displacing a bromide ion and forming an alkoxyphosphonium salt, [R-O-PPh₃]⁺. Finally, the displaced bromide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen in an Sₙ2 fashion.[5][7] This yields the final alkyl bromide product and the highly stable triphenylphosphine oxide (Ph₃P=O), the formation of which is a major thermodynamic driving force for the reaction.[6][7]
Caption: General experimental workflow for the Appel reaction.
Detailed Experimental Protocol
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Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-(t-Boc-amino)-1-decanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: In a separate flask, dissolve carbon tetrabromide (1.5 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure 10-(t-Boc-amino)-1-decylbromide.
Quantitative Data Summary
| Reagent/Parameter | Molar Equiv. | Purpose | Typical Yield |
| 10-(t-Boc-amino)-1-decanol | 1.0 | Starting Material | 80-90% |
| Triphenylphosphine (PPh₃) | 1.5 | Activates CBr₄ | |
| Carbon Tetrabromide (CBr₄) | 1.5 | Bromine Source | |
| Dichloromethane | - | Solvent | |
| Temperature | 0 °C to RT | Reaction Condition | |
| Time | 2-4 h | Reaction Duration |
Safety and Troubleshooting
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Safety: Carbon tetrabromide is toxic and environmentally hazardous; handle it in a well-ventilated fume hood with appropriate personal protective equipment. Dichloromethane is a volatile chlorinated solvent and should also be handled with care.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, a slight excess of PPh₃ and CBr₄ can be added. Ensure all reagents and solvents are anhydrous, as water will consume the active phosphonium intermediates.
-
Purification Issues: Triphenylphosphine oxide can sometimes co-elute with the product. Careful selection of the eluent system for chromatography is critical for obtaining a pure product. A less polar solvent system (higher hexane content) is generally preferred.
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References
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
- 10-Bromodecanoic acid synthesis. ChemicalBook.
- Appel Reaction. Organic Chemistry Portal.
- 10-Amino-1-decanol | C10H23NO | CID 4465355.
- Boc Protecting Group for Amines. Chemistry Steps.
- 10-(t-Boc-amino)-1-decanol | CAS 173606-54-7. Santa Cruz Biotechnology.
- Alcohol to Bromide - Common Conditions. chem.uiuc.edu.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). OrgoSolver.
- Appel reaction. Wikipedia.
- 10-Amino-1-decanol, 5g, Each. CP Lab Safety.
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
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